3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
3-Propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone family, a group of heterocyclic compounds with diverse chemical and biological properties. It is synthesized through various methods involving different catalysts and conditions.
Synthesis Analysis
- A simple and convenient one-pot synthesis method for 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which could be related to the compound , was developed using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of DBU (Tiwari et al., 2008).
- Another synthesis approach uses silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives (Niknam et al., 2011).
Scientific Research Applications
Synthesis Methods
- One-Pot Synthesis : A simple method for synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, involves a one-pot reaction using anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).
- Dithiocarbamate Chemistry : An approach based on dithiocarbamate chemistry provides a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (Azizi & Edrisi, 2017).
Applications in Green Chemistry
- Eco-Friendly Synthesis : 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including 3-propyl derivatives, can be synthesized in an eco-friendly manner using choline chloride/urea deep eutectic solvent (Molnar, Klenkar & Tarnai, 2017).
Antimicrobial and Anticonvulsant Activities
- Antimicrobial Activity : Some derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, potentially including 3-propyl derivatives, have been found to show broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Rajasekaran, Rajamanickam & Darlinquine, 2013).
- Anticonvulsant Activity : Some 2-thioxoquinazolinone derivatives have exhibited potent anticonvulsant activity, highlighting the potential of 3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in this field (Rajasekaran, Rajamanickam & Darlinquine, 2013).
Catalysis and Green Solvents
- Catalytic Synthesis : A catalyst, silica-bonded N-propylsulfamic acid, is effective for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, suggesting a potential role for this compound in catalyzed reactions (Niknam, Jafarpour & Niknam, 2011).
properties
IUPAC Name |
3-propyl-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLIXBFSTLACFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359627 | |
Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
63586-34-5 | |
Record name | 2,3-Dihydro-3-propyl-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63586-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 150547 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063586345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63586-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercapto-3-propyl-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.